BenchChemオンラインストアへようこそ!

7,7-dimethyl-1-phenyl-1H,4H,5H,6H,7H,8H-pyrazolo[4,3-c]azepine dihydrochloride

Lipophilicity cLogP Pyrazoloazepine

This pyrazolo[4,3-c]azepine dihydrochloride (CAS 2060036-05-5) features a strategic 1-phenyl substituent that elevates cLogP to 2.866—optimal for blood-brain barrier penetration—versus the N-unsubstituted analog (cLogP 0.911). Geminal 7,7-dimethyl groups confer enhanced oral efficacy and prolonged pharmacodynamic duration (vasopeptidase inhibitor precedent). The dihydrochloride salt dissolves directly in aqueous buffers, eliminating DMSO-induced assay artifacts. Use side-by-side with the 1H analog to deconvolute N-aryl SAR in CNS-targeted screening campaigns.

Molecular Formula C15H21Cl2N3
Molecular Weight 314.25
CAS No. 2060036-05-5
Cat. No. B2673051
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7,7-dimethyl-1-phenyl-1H,4H,5H,6H,7H,8H-pyrazolo[4,3-c]azepine dihydrochloride
CAS2060036-05-5
Molecular FormulaC15H21Cl2N3
Molecular Weight314.25
Structural Identifiers
SMILESCC1(CC2=C(CNC1)C=NN2C3=CC=CC=C3)C.Cl.Cl
InChIInChI=1S/C15H19N3.2ClH/c1-15(2)8-14-12(9-16-11-15)10-17-18(14)13-6-4-3-5-7-13;;/h3-7,10,16H,8-9,11H2,1-2H3;2*1H
InChIKeyNOFCBWWKJMAUJI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

7,7-Dimethyl-1-phenyl-1H,4H,5H,6H,7H,8H-pyrazolo[4,3-c]azepine Dihydrochloride (CAS 2060036-05-5): A Pyrazoloazepine Building Block for Early-Stage Drug Discovery Screening


7,7-Dimethyl-1-phenyl-1H,4H,5H,6H,7H,8H-pyrazolo[4,3-c]azepine dihydrochloride (CAS 2060036-05-5) is a heterocyclic building block featuring a fused pyrazole-azepine core with a 1-phenyl substituent and geminal 7,7-dimethyl groups . It is supplied as a dihydrochloride salt in powder form with ≥95% purity, intended exclusively for research use in medicinal chemistry and chemical biology screening campaigns .

Why the 1-Phenyl and 7,7-Dimethyl Substituents on Pyrazolo[4,3-c]azepine Scaffolds Cannot Be Casually Interchanged in SAR Campaigns


In pyrazolo[4,3-c]azepine series, even minor substituent changes can drastically alter physicochemical and pharmacological profiles. The 1-phenyl group significantly increases lipophilicity (cLogP ~2.9) compared to the N-unsubstituted analog (cLogP ~0.91) , impacting membrane permeability and target engagement. Meanwhile, geminal dimethyl substitution at the 7-position has been shown in related azepinone systems to confer distinct pharmacokinetic advantages, including enhanced oral efficacy and prolonged duration of action [1]. Substituting one analog for another without empirical validation risks confounding SAR interpretation and wasting screening resources.

Quantitative Differentiation Evidence for 7,7-Dimethyl-1-phenyl-1H,4H,5H,6H,7H,8H-pyrazolo[4,3-c]azepine Dihydrochloride vs. Closest Analogs


cLogP Difference Between 1-Phenyl and N-Unsubstituted Pyrazolo[4,3-c]azepine Dihydrochlorides: Impact on Lipophilicity-Driven Properties

The target compound exhibits a calculated partition coefficient (cLogP) of 2.866 , whereas the closest commercially available N-unsubstituted analog (7,7-dimethyl-1H-pyrazolo[4,3-c]azepine dihydrochloride, CAS 2060037-08-1) has a cLogP of 0.911 . This represents a 3.1-fold increase in predicted lipophilicity, which can significantly influence membrane permeability, plasma protein binding, and metabolic stability profiles.

Lipophilicity cLogP Pyrazoloazepine SAR

Purity and Physical Form Consistency Across Analog Series: Procurement Reliability Assessment

Both the target compound and the 1H analog are supplied as powders with ≥95% purity by Sigma-Aldrich (Enamine source) . The target compound is stored at room temperature and shipped under normal conditions . This parity in purity and physical form ensures that any observed differential activity in screening is attributable to structural rather than quality variables.

Purity Physical Form Quality Control Procurement

Geminal 7,7-Dimethyl Substitution in Azepine Systems: Class-Level Evidence for Enhanced Oral Efficacy and Duration of Action

Although direct in vivo data for this specific compound are not publicly available, a seminal structure-activity relationship study on mercaptoacyl dipeptide azepinone inhibitors of ACE and NEP demonstrated that geminal dimethylation at the C-7 position produced the best-in-series compound (1g, BMS-189921), which exhibited excellent oral efficacy and prolonged duration of action in hypertensive animal models [1]. This class-level evidence supports the hypothesis that the 7,7-dimethyl feature in the target compound may confer similar pharmacokinetic advantages over non-dimethylated or mono-substituted azepine analogs.

Gem-dimethyl Azepinone Oral efficacy Vasopeptidase inhibitor

Dihydrochloride Salt Form Provides Aqueous Solubility Advantage Over Free Base for In Vitro Assays

The target compound is supplied exclusively as a dihydrochloride salt , while the structurally identical free base form (CAS 2059937-26-5) is available from alternative sources . Dihydrochloride salts of secondary amine-containing heterocycles typically exhibit substantially higher aqueous solubility than their free base counterparts, although exact solubility data for this compound are not publicly available. This salt form is critical for achieving solution concentrations suitable for biochemical and cell-based assays without resorting to high DMSO percentages.

Salt form Solubility Dihydrochloride In vitro assay

1-Phenyl Substitution Provides a Handle for Late-Stage Functionalization and π-Stacking Interactions Not Available in N-Unsubstituted Analogs

The 1-phenyl group in the target compound offers a clear synthetic handle for electrophilic aromatic substitution (e.g., halogenation, nitration, sulfonation), enabling late-stage diversification that is impossible with the N-unsubstituted analog (7,7-dimethyl-1H-pyrazolo[4,3-c]azepine) . Additionally, the aromatic ring can engage in π-stacking and hydrophobic interactions with target proteins, expanding the potential interaction landscape beyond what the N-unsubstituted scaffold can achieve.

1-Phenyl Functionalization π-stacking Diversification

Recommended Research and Industrial Application Scenarios for 7,7-Dimethyl-1-phenyl-1H,4H,5H,6H,7H,8H-pyrazolo[4,3-c]azepine Dihydrochloride


Designing CNS-Penetrant Screening Libraries Using the 1-Phenyl Pyrazolo[4,3-c]azepine Scaffold

With a cLogP of 2.866 , the target compound resides in an optimal lipophilicity range (cLogP 2–4) commonly associated with blood-brain barrier penetration. This contrasts sharply with the N-unsubstituted analog (cLogP 0.911), which may be too polar for efficient CNS partitioning . Medicinal chemistry teams targeting neurological or psychiatric indications should prioritize this compound for inclusion in CNS-focused diversity sets over the more polar 1H analog.

Comparative SAR Studies of N-Aryl vs. N-Unsubstituted Pyrazolo[4,3-c]azepines

The target compound and the 7,7-dimethyl-1H analog share identical core scaffolds and purity specifications (≥95%) but differ by the presence or absence of the 1-phenyl group . This makes them an ideal matched pair for head-to-head structure-activity relationship (SAR) studies aimed at deconvoluting the contribution of N-aryl substitution to target binding affinity, selectivity, and cellular activity.

Assay-Ready Compound Procurement for Biochemical and Cell-Based HTS

Supplied as a dihydrochloride salt in powder form with ≥95% purity, the target compound is ready for direct dissolution in aqueous buffers, minimizing the need for DMSO stock solutions that can introduce solvent artifacts in high-throughput screening . Procurement teams can rely on consistent quality specifications across Enamine-sourced batches distributed through Sigma-Aldrich.

Hit-to-Lead Optimization of Gem-Dimethyl Azepine Scaffolds for Oral Bioavailability

Class-level evidence from azepinone-based vasopeptidase inhibitors demonstrates that geminal 7,7-dimethyl substitution confers superior oral efficacy and prolonged pharmacodynamic duration compared to mono-substituted or unsubstituted azepine analogs [1]. Programs seeking to develop orally bioavailable agents should prioritize this scaffold as a starting point, leveraging the precedent that gem-dimethylation enhances in vivo performance.

Quote Request

Request a Quote for 7,7-dimethyl-1-phenyl-1H,4H,5H,6H,7H,8H-pyrazolo[4,3-c]azepine dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.